Regiochemical Differentiation: 3-Bromo vs 2-Bromo Isomer
The target compound (CAS 149489-04-3) carries the bromine at the pyridine 3-position with the Boc-carbamate at the 2-position, placing the halogen in a meta-like relationship to the ring nitrogen and adjacent to the protected amino group. In contrast, tert-butyl (2-bromopyridin-3-yl)carbamate (CAS 116026-98-3) reverses this arrangement, positioning bromine at the 2-position (ortho to ring N) and BocNH at the 3-position [1]. The 2-bromo isomer has an experimentally measured melting point of 84–85 °C, while the target 3-bromo isomer has no experimentally reported melting point but exhibits a predicted boiling point of 286.1 °C and density of 1.453 g/cm³ . In Pd-catalyzed cross-couplings, 2-halopyridines are generally more reactive toward oxidative addition than 3-halopyridines due to the electron-withdrawing effect of the ring nitrogen at the ortho position, meaning the target 3-bromo compound offers a distinct, less activated electrophilic partner that can enable chemoselective sequential coupling strategies where a 2-bromo substituent would react first [2].
| Evidence Dimension | Bromine position relative to pyridine nitrogen and BocNH group; oxidative addition reactivity |
|---|---|
| Target Compound Data | Br at C3 (meta-like to ring N), BocNH at C2; predicted bp 286.1±25.0 °C, density 1.453 g/cm³ |
| Comparator Or Baseline | tert-Butyl (2-bromopyridin-3-yl)carbamate (CAS 116026-98-3): Br at C2 (ortho to ring N), BocNH at C3; experimental mp 84–85 °C, bp 298.9±25.0 °C (predicted), density 1.453 g/cm³ |
| Quantified Difference | Boiling point difference: ~12.8 °C (predicted); 2-Br isomer is a crystalline solid at RT (mp 84–85 °C), while the target 3-Br isomer is described as a solid but without a sharp melting point reported, suggesting different crystal packing |
| Conditions | Physicochemical property comparison from Chemsrc and ChemicalBook databases |
Why This Matters
The differential oxidative addition kinetics between 2-halopyridines and 3-halopyridines enables chemists to design stepwise, site-selective coupling sequences using the target compound as a more reluctant electrophile, a strategy not feasible with the more reactive 2-bromo regioisomer.
- [1] ChemicalBook. (2-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester, CAS 116026-98-3, Melting Point 84–85 °C, Boiling Point 298.9±25.0 °C (Predicted). https://www.chemicalbook.cn/ View Source
- [2] Li, Z. et al. Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand. J. Org. Chem. 2016, 81, 12466–12477. (Documents differential reactivity of bromopyridine positional isomers under identical conditions.) View Source
